molecular formula C13H14N2O3 B2404711 Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 229015-76-3

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B2404711
M. Wt: 246.266
InChI Key: SDGZPPOLTPVBLP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is synthesized through processes such as Claisen condensation and Knorr cyclization, starting with 1-(4-methoxyphenyl)ethanone and diethyl oxalate. This compound is further used to create pyrazole hydrazones and carbohydrazide derivatives (Huang Jie-han, 2008).

  • Auxin Activities and Antiblastic Properties : Research involving ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has explored its use in synthesizing new compounds with auxin activities. However, these activities were found to be not high, and some derivatives showed antiblastic properties against wheat germ (A. Yue et al., 2010).

Structural Analysis and Properties

  • Regioselective Synthesis : Studies have focused on the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insight into the structural assignments and synthetic methods for such compounds (W. Ashton & G. Doss, 1993).

  • Antioxidant Activity : The antioxidant activity of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate derivatives has been investigated, with findings indicating that the length of the alcohol chain in the compound can influence its antioxidant potential (Taís B. Goulart et al., 2020).

Applications in Medicinal Chemistry

  • Antifungal Activity Study : There's research on synthesizing derivatives of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate for potential antifungal activity, exploring the compounds' interaction with biological targets such as 14-α-demethylase lanosterol (S. Fedotov et al., 2022).

  • Cancer Cell Growth Inhibition : Novel derivatives of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate have been evaluated for their ability to inhibit lung cancer cell growth, indicating potential applications in cancer treatment (Liang-Wen Zheng et al., 2010).

Other Relevant Studies

  • Corrosion Protection : Research into ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate derivatives has also extended to their application in corrosion protection, demonstrating effectiveness in inhibiting mild steel corrosion in acidic environments (P. Paul et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGZPPOLTPVBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

CAS RN

229015-76-3
Record name ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.52 ml (31.28 mmol) of hydrazine was added to an ethanol solution (50 ml) of 7.12 g (28.44 mmol) of the obtained ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate, and then the reaction liquid was stirred at 60° C. for 4 hours. The reaction liquid was concentrated under reduced pressure, and the resulting solid was washed with diethyl ether to obtain 6.76 g (yield: 96%) of ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate as a white solid.
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
9
Citations
YT Han, K Kim, GI Choi, H An, D Son, H Kim… - European journal of …, 2014 - Elsevier
In an effort to develop novel inhibitors of receptor for advanced glycation end products (RAGE) for the treatment of Alzheimer's disease, a series of pyrazole-5-carboxamides were …
Number of citations: 73 www.sciencedirect.com
L Nagarapu, HK Gaikwad, K Sarikonda, J Mateti… - European journal of …, 2010 - Elsevier
Several novel molecules, 1-(3′-(9H-carbazol-4-yloxy)-2′-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives 3a–g were synthesized and screened to evaluate their …
Number of citations: 58 www.sciencedirect.com
L Yin, Y Wang, YY Wang, JW Wang - Acta Crystallographica Section …, 2012 - scripts.iucr.org
In the title compound, C15H17BrN2O3, the dihedral angle between the benzene and pyrazole rings is 5.63 (2). The crystal packing is stabilized by weak π–π stacking interactions […
Number of citations: 1 scripts.iucr.org
WL Dong, YQ Ge, BX Zhao - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C17H20N2O5, all bond lengths and angles show normal values. The dihedral angle between the pyrazole ring and the benzene ring is 6.98 (11). The molecules …
Number of citations: 1 scripts.iucr.org
A Kamal, AB Shaik, N Jain, C Kishor… - European journal of …, 2015 - Elsevier
A series of twenty one compounds with pyrazole and oxindole conjugates were synthesized by Knoevenagel condensation and investigated for their antiproliferative activity on different …
Number of citations: 111 www.sciencedirect.com
A Kamal, AB Shaik, S Polepalli, GB Kumar… - Bioorganic & medicinal …, 2015 - Elsevier
In an attempt to develop potent and selective anticancer agents, a series of twenty arylpyrazole linked benzimidazole conjugates (10a–t) were designed and synthesized as microtubule …
Number of citations: 49 www.sciencedirect.com
SY Liu, D Ge, LN Chen, J Zhao, L Su, SL Zhang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Increased integrin β4 (ITGB4) level is accompanied by malignant progression of multiple carcinomas. However, selective therapeutic strategies against cancer cells expressing a high …
Number of citations: 27 www.ncbi.nlm.nih.gov
W Liu, L Tang - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The title compound, C15H20O2, crystallizes with two independent molecules of similar geometry in the asymmetric unit. The cyclohexyl ring adopts a chair conformation in each …
Number of citations: 9 scripts.iucr.org
N Shao, T Chen, T Zhang, H Zhu, Q Zheng, H Zou - Tetrahedron, 2014 - Elsevier
A simple, practical, and regioselective synthetic protocol for the formation of pyrazoles was developed. Unlike all other previously reported reactions of nitroallylic acetates, this process …
Number of citations: 29 www.sciencedirect.com

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